Pbrm1-BD2-IN-1 is a chemical compound recognized as a selective inhibitor of the second bromodomain of the polybromo-1 protein, commonly referred to as PBRM1. This compound is significant in cancer research, particularly concerning its role in targeting chromatin remodeling complexes associated with various malignancies, including renal cell carcinoma. PBRM1 functions as both a tumor suppressor and a promoter depending on the context of its mutations and interactions within cellular pathways.
Pbrm1-BD2-IN-1 is classified under bromodomain inhibitors, specifically targeting the PBRM1 bromodomain. The compound has a molecular formula of and is cataloged with the Chemical Abstracts Service number 2819989-57-4. Its binding affinity towards the PBRM1 bromodomain has been characterized, making it a valuable tool for studying PBRM1's role in cancer biology .
The synthesis of Pbrm1-BD2-IN-1 involves several key steps that typically utilize organic synthesis techniques. The compound can be derived from dihydroquinazolinone scaffolds through a series of reactions including:
These methods allow for the precise modification of the chemical structure to optimize its interaction with the target bromodomain .
Pbrm1-BD2-IN-1 exhibits a complex molecular structure characterized by its unique arrangement of atoms that facilitate its interaction with the PBRM1 protein. Key structural features include:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into how the compound interacts at the molecular level .
Pbrm1-BD2-IN-1 participates in various chemical reactions primarily related to its function as an inhibitor. These include:
The kinetics of these reactions can be studied through assays measuring changes in fluorescence or absorbance upon binding, which help determine binding affinities (Kd values) and inhibitory constants (IC50 values) .
The mechanism by which Pbrm1-BD2-IN-1 exerts its effects involves several steps:
Studies have shown that inhibition of PBRM1 can lead to decreased tumor growth in certain cancer models, highlighting its potential therapeutic applications .
Pbrm1-BD2-IN-1 possesses several notable physical and chemical properties:
These properties are essential for determining appropriate experimental conditions for biological assays .
Pbrm1-BD2-IN-1 has several applications in scientific research:
PBRM1 (Polybromo-1), encoded by the PBRM1 gene, serves as the principal nucleosome-recognition subunit within the PBAF (Polybromo-associated BRG1/BRM-associated factors) subcomplex of the SWI/SNF chromatin remodeling machinery. This complex utilizes ATP hydrolysis to slide, evict, or reposition nucleosomes, thereby modulating DNA accessibility for transcriptional regulators [1] [7]. PBRM1 harbors six tandem bromodomains (BD1-BD6), two bromo-adjacent homology (BAH) domains, and a high-mobility group (HMG) domain. Its bromodomains function as acetyl-lysine "readers," binding to acetylated histone tails (e.g., H3K14ac) to anchor the PBAF complex to specific genomic loci [1] [6].
Biochemical studies reveal that PBRM1-mediated chromatin targeting facilitates transcriptional activation or repression of genes governing critical cellular pathways. For instance, PBRM1 loss in clear cell renal cell carcinoma (ccRCC) dysregulates metabolic genes (e.g., GLUT1, VEGF) and cell adhesion molecules (e.g., E-cadherin), promoting tumorigenic phenotypes like enhanced glycolysis and metastasis [2] [9]. This occurs because PBRM1 deficiency impairs SWI/SNF-directed nucleosomal remodeling at enhancers and promoters, leading to aberrant transcription factor recruitment (e.g., NF-κB) and oncogene activation [5] [7].
Table 1: Functional Domains of PBRM1 and Their Roles
Domain | Structure | Primary Function | Binding Target |
---|---|---|---|
Bromodomain 2 (BD2) | Four-helix bundle + ZA/BC loops | Primary acetyl-lysine recognition | H3K14ac, p53K382ac |
Bromodomain 4 (BD4) | Similar to BD2 | Secondary acetyl-lysine recognition | H3K14ac, nucleosomes |
BAH1/BAH2 | β-sandwich fold | Methyl-lysine recognition | α-TubK40me3 (microtubules) |
HMG | DNA-binding domain | Non-specific DNA interaction | Nucleosomal linker DNA |
PBRM1 exhibits paradoxical roles in cancer, functioning as either a tumor suppressor or promoter depending on cellular context, mutational background, and tumor microenvironment:
Tumor Suppressor in H1H2 ccRCC: In ccRCC subtypes co-expressing HIF-1α and HIF-2α (H1H2), PBRM1 constrains oncogenic signaling. Re-expression of PBRM1 in PBRM1-mutant H1H2 cells (e.g., RCC4, A704) suppresses proliferation by reactivating adhesion genes (CDH1) and repressing cell-cycle regulators (CCND1) [9]. Mechanistically, PBRM1 acts as a HIF co-activator, but its loss in H1H2 cells amplifies HIF-2-driven proliferative pathways while retaining HIF-1’s tumor-suppressive effects, creating selective pressure for PBRM1 mutations [9].
Tumor Promoter in H2 ccRCC: In HIF-1α-deficient ccRCC (H2 subtype), PBRM1 supports tumor growth. PBRM1 knockdown in H2 cell lines (e.g., 786-O) reduces proliferation and survival, as PBRM1 becomes essential for HIF-2-mediated transcription of pro-survival genes (e.g., VEGF, CXCR4) [9]. This context-dependency explains why PBRM1 mutations are enriched in H1H2 tumors but rare in H2 tumors.
Non-Chromatin Roles in Mitosis: Beyond transcription, PBRM1 localizes to mitotic spindles via BAH domain recognition of α-tubulin trimethylated at K40 (α-TubK40me3), a mark deposited by the methyltransferase SETD2 [3]. Disruption of this interaction (e.g., by BAH mutations or SETD2 loss) causes genomic instability—manifesting as multipolar spindles and chromosomal bridges—which accelerates ccRCC progression [3].
Table 2: Context-Dependent Functions of PBRM1 in ccRCC Subtypes
Tumor Context | HIF Status | PBRM1 Role | Consequence of PBRM1 Loss | Key Mechanisms |
---|---|---|---|---|
H1H2 ccRCC | HIF-1α+/HIF-2α+ | Tumor suppressor | Reduced proliferation ↑ apoptosis | Derepression of HIF-1 targets; metabolic dysregulation |
H2 ccRCC | HIF-1α−/HIF-2α+ | Tumor promoter | Reduced proliferation ↓ survival | Loss of HIF-2 co-activation; impaired DNA repair |
SETD2-mutant | N/A | Genomic stabilizer | Micronuclei ↑ chromosomal bridges | Disrupted spindle recruitment; mitotic errors |
Among PBRM1’s six bromodomains, BD2 is structurally and functionally preeminent in chromatin targeting:
Table 3: Prioritization of PBRM1 Bromodomains in ccRCC Pathogenesis
Bromodomain | Conservation (%) | H3K14ac Affinity | Missense Mutation Frequency in ccRCC | Functional Impact of Inactivation |
---|---|---|---|---|
BD2 | 100 (reference) | ++++ (Kd ~25 μM) | 18% | ↑ Cell proliferation; ↓ tumor suppression |
BD4 | 50.7 | +++ (Kd ~100 μM) | 20% | ↑ Cell proliferation; disrupts chromatin binding |
BD1 | 42.3 | + | 5% | Mild ↓ nucleosome binding |
BD3 | 42.3 | - | 0% | No change |
BD5/BD6 | <26 | - | <2% | No significant impact |
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 387825-07-2